2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol is a complex organic compound that features a pyrazole ring, a thiophene ring, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Sulfonation: The pyrazole ring is then sulfonated using a sulfonating agent such as chlorosulfonic acid.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.
Ethoxyethanol Addition: Finally, the ethoxyethanol moiety is added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyethanol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonic acids or sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. This makes it a candidate for drug development, particularly in the field of antimicrobial and anticancer agents.
Medicine
Medically, the compound could be explored for its therapeutic potential. Sulfonamides are known for their antibacterial properties, and the presence of the pyrazole and thiophene rings could enhance its biological activity.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol likely involves the inhibition of specific enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole, share the sulfonamide group but differ in their overall structure.
Pyrazoles: Compounds like celecoxib contain the pyrazole ring but lack the sulfonamide and thiophene groups.
Thiophenes: Thiophene-containing compounds, such as thiophene-2-carboxylic acid, share the thiophene ring but differ in other functional groups.
Uniqueness
The uniqueness of 2-{2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol lies in its combination of the pyrazole, sulfonamide, and thiophene moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-11(2)19-13(4)16(12(3)18-19)25(21,22)17-10-14(23-8-7-20)15-6-5-9-24-15/h5-6,9,11,14,17,20H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDGWNQKNNRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.